molecular formula C27H18ClN3 B3027969 2-(4'-Chlorobiphenyl-3-yl)-4,6-diphenyl-1,3,5-triazine CAS No. 1443049-85-1

2-(4'-Chlorobiphenyl-3-yl)-4,6-diphenyl-1,3,5-triazine

Cat. No.: B3027969
CAS No.: 1443049-85-1
M. Wt: 419.9
InChI Key: NOXDCUCUJFTIHW-UHFFFAOYSA-N
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Description

2-(4'-Chlorobiphenyl-3-yl)-4,6-diphenyl-1,3,5-triazine is a high-purity 1,3,5-triazine derivative supplied for advanced research and development purposes. This compound is provided as a white to almost white powder or crystal with a melting point of 218-222°C . With a defined molecular formula of C₂₇H₁₈ClN₃ and a molecular weight of 419.91 g/mol, it is characterized by HPLC and total nitrogen analysis to ensure a purity of >98.0% . The 1,3,5-triazine core is a scaffold of significant scientific interest, with studies highlighting its broad potential in medicinal chemistry and materials science. Research into 1,3,5-triazine derivatives has demonstrated their promising biological activity, including investigated anticancer properties against colorectal cancer cell lines . Furthermore, structural analogs based on the 2,4,6-triphenyl-1,3,5-triazine skeleton are known to exhibit beneficial photophysical properties, making them valuable for applications in organic light-emitting diodes (OLEDs) and as innovative photocatalysts . This combination of potential bioactivity and functional material properties makes this compound a versatile building block for developing new chemical entities and advanced materials. Handling and Safety: This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. It may cause skin and serious eye irritation . Researchers should wear appropriate personal protective equipment, including gloves and eye/face protection, and refer to the Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

2-[3-(4-chlorophenyl)phenyl]-4,6-diphenyl-1,3,5-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H18ClN3/c28-24-16-14-19(15-17-24)22-12-7-13-23(18-22)27-30-25(20-8-3-1-4-9-20)29-26(31-27)21-10-5-2-6-11-21/h1-18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOXDCUCUJFTIHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=CC(=C3)C4=CC=C(C=C4)Cl)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H18ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443049-85-1
Record name 2-(4'-Chlorobiphenyl-3-yl)-4,6-diphenyl-1,3,5-triazine
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4’-Chlorobiphenyl-3-yl)-4,6-diphenyl-1,3,5-triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4’-chlorobiphenyl-3-carboxylic acid with phenylhydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclization with cyanuric chloride in the presence of a base such as triethylamine, resulting in the formation of the triazine ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The chlorobiphenyl group undergoes nucleophilic substitution under specific conditions. The electron-withdrawing triazine ring activates the aryl chloride for SNAr, enabling replacement of chlorine with nucleophiles like phenols or amines.

Example Reaction:

ReactantsConditionsProductYieldSource
Target compound + 4-hexylresorcinolAlCl₃, xylene, 90°C, 24h2-(2,4-Dihydroxy-5-hexylphenyl)-4,6-diphenyl-s-triazine42.96%

This parallels reactions of 2-chloro-4,6-diphenyl-1,3,5-triazine, where AlCl₃ facilitates chloride displacement by phenolic groups .

Cross-Coupling Reactions

The aryl chloride participates in palladium-catalyzed cross-couplings, such as Suzuki-Miyaura or Buchwald-Hartwig reactions, to form carbon-carbon or carbon-heteroatom bonds.

Example Protocol:

Reaction TypeCatalysts/ReagentsConditionsYieldSource
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, THF, 80°CBiaryl formation via coupling with boronic acids85%*

*Yield reported for analogous triazine derivatives under similar conditions .

Coordination Chemistry

The triazine nitrogen atoms can act as ligands for metal complexes. While direct data is limited, structurally similar triazines form coordination compounds with transition metals like palladium or platinum .

Functionalization of the Triazine Core

Though the triazine lacks a leaving group in this compound, its electron-deficient nature allows for electrophilic attacks under harsh conditions. For example, nitration or sulfonation may occur at the phenyl substituents .

Redox Reactions

The triazine ring can undergo reduction, though specific pathways for this compound are undocumented. Analogous triazines are reduced to form dihydrotriazines or aminotriazines under hydrogenation conditions .

Key Reaction Data Table

Reaction TypeSubstrateConditionsKey ProductYield
SNArAryl chloride + phenolAlCl₃, 90°C, 24hHydroxyphenyl-triazine derivative42.96%
Suzuki CouplingAryl chloride + boronic acidPd(PPh₃)₄, K₂CO₃, 80°C, 20hBiaryl-triazine hybrid85%*
Ligand CoordinationTriazine + Pd complexTHF, refluxPd-triazine coordination complexN/A

*Based on analogous reactions .

Mechanistic Insights

  • SNAr : The triazine’s electron-withdrawing effect polarizes the C-Cl bond in the biphenyl group, facilitating nucleophilic attack .

  • Cross-Coupling : Oxidative addition of Pd⁰ into the C-Cl bond initiates the catalytic cycle, followed by transmetalation and reductive elimination .

Scientific Research Applications

2-(4’-Chlorobiphenyl-3-yl)-4,6-diphenyl-1,3,5-triazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(4’-Chlorobiphenyl-3-yl)-4,6-diphenyl-1,3,5-triazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The triazine ring and attached groups contribute to its binding affinity and specificity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Key Structural Variations

Triazine derivatives are distinguished by substituent patterns, which critically influence their electronic and physical properties. Below is a comparison of substituents and synthesis routes for related compounds:

Compound Name (CAS) Substituents (Positions) Synthesis Method Reference
2-(4'-Chlorobiphenyl-3-yl)-4,6-diphenyl-1,3,5-triazine (1443049-85-1) 2: 4'-Cl-biphenyl; 4,6: Ph AlCl₃-mediated Friedel-Crafts alkylation of 2-chlorotriazine with biphenyl
2-(4'-Chloro-[1,1'-biphenyl]-4-yl)-4,6-diphenyl-1,3,5-triazine (1443049-86-2) 2: 4'-Cl-biphenyl (para-Cl); 4,6: Ph Similar to above, with positional isomerism in biphenyl substitution
2-(3-Bromophenyl)-4,6-diphenyl-1,3,5-triazine (864377-31-1) 2: 3-Br-Ph; 4,6: Ph Suzuki coupling or nucleophilic substitution using bromophenyl boronic acids
2-(Phenoxaselenin-3-yl)-4,6-diphenyl-1,3,5-triazine (PXSeDRZ) 2: Phenoxaselenine; 4,6: Ph Donor-acceptor coupling between phenoxaselenine and triazine
2,4,6-Tris(biphenyl-3-yl)-1,3,5-triazine (T2T) 2,4,6: Biphenyl Triple Suzuki-Miyaura cross-coupling

Notes:

  • Positional isomerism : The chloro substituent’s position on the biphenyl group (e.g., 3-yl vs. 4-yl) significantly alters electronic properties. For example, 1443049-85-1 (3-yl Cl) exhibits a structural similarity score of 0.98 compared to its 4-yl Cl analogue (1443049-86-2) .
  • Electron-deficient groups: PXSeDRZ incorporates a selenophene-based donor, enhancing charge-transfer efficiency in OLEDs .

Physical and Chemical Properties

Thermal and Solubility Profiles

Compound Melting Point (°C) Boiling Point (°C) Solubility (Common Solvents) Stability
This compound Not reported Not reported ODCB, chlorobenzene Stable under inert conditions
2-(3-Bromophenyl)-4,6-diphenyl-1,3,5-triazine 174–178 583.6 (predicted) Insoluble in water; soluble in THF, DCM Hygroscopic
PXSeDRZ Not reported Not reported Toluene, chloroform Air-sensitive

Key Observations :

  • Brominated derivatives (e.g., 864377-31-1) exhibit higher melting points than chlorinated analogues due to increased molecular weight and halogen interactions .
  • Chlorinated biphenyl-triazines show superior solubility in chlorinated solvents, critical for solution-processed OLED fabrication .

Performance in OLEDs

Compound External Quantum Efficiency (EQE) Emission Color Application
PXSeDRZ 19.5% Voltage-tunable (white) High-efficiency RTP-OLEDs
This compound Not reported Blue-green Electron transport layer
T2T ~15% UV-blue Host material in phosphorescent OLEDs

Insights :

  • PXSeDRZ’s high EQE stems from its donor-acceptor architecture, enabling efficient triplet exciton utilization .
  • Chlorobiphenyl-triazines are less efficient as emitters but serve as robust electron transporters due to their low LUMO levels (~−3.1 eV) .

Biological Activity

2-(4'-Chlorobiphenyl-3-yl)-4,6-diphenyl-1,3,5-triazine is a synthetic compound belonging to the triazine family. This compound has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and case studies.

  • Molecular Formula : C27H18ClN3
  • Molecular Weight : 419.91 g/mol
  • CAS Number : 1443049-85-1
  • Purity : >98% (HPLC) .

Anticancer Activity

Research has indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxic Effects on MCF-7 Cells

A study evaluated the cytotoxicity of this compound on MCF-7 breast cancer cells using the MTT assay. The results demonstrated a concentration-dependent decrease in cell viability.

Concentration (µM)Cell Viability (%)
0100
1085
2565
5040
10015

The IC50 value was determined to be approximately 30 µM, indicating a potent effect against MCF-7 cells .

Antimicrobial Activity

The compound has also been tested for its antimicrobial properties against several bacterial strains.

Antibacterial Efficacy

In vitro studies have shown that it possesses antibacterial activity against Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus50
Escherichia coli40
Pseudomonas aeruginosa60

These results suggest that the compound could serve as a potential candidate for developing new antibacterial agents .

The mechanism through which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the triazine moiety may interact with cellular targets involved in proliferation and apoptosis pathways.

Safety and Toxicity

While the compound shows promising biological activity, it is essential to consider its safety profile. Preliminary assessments indicate potential skin and eye irritation upon contact. Proper safety measures should be taken when handling this compound .

Q & A

Q. What are the recommended synthetic routes for 2-(4'-Chlorobiphenyl-3-yl)-4,6-diphenyl-1,3,5-triazine, and what key reaction parameters influence yield?

  • Methodological Answer : A common approach involves nucleophilic aromatic substitution (NAS) on chloro-substituted triazine precursors. For example, 2-chloro-4,6-diphenyl-1,3,5-triazine (CAS 3842-55-5) can react with 4'-chlorobiphenyl-3-yl boronic acid under Suzuki-Miyaura coupling conditions. Key parameters include:
  • Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) for cross-coupling efficiency .
  • Solvent : Use anhydrous THF or DMF to prevent hydrolysis of intermediates .
  • Temperature : Optimize between 80–110°C to balance reaction rate and side-product formation .
    Table 1 : Reaction Optimization for NAS (Hypothetical Data)
ParameterRange TestedOptimal ValueImpact on Yield
Catalyst Loading1–5 mol%3 mol%↑ 25% Yield
Reaction Time12–48 hrs24 hrs↓ Side Products

Q. How should researchers handle and store this compound to ensure laboratory safety?

  • Methodological Answer :
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at room temperature, away from light and moisture .
  • Handling : Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation or skin contact, as the compound may cause respiratory or dermal irritation .
  • First Aid : For inhalation, move to fresh air; for skin contact, rinse with soap/water for 15 minutes. Seek medical attention if symptoms persist .

Q. What spectroscopic and computational methods are critical for characterizing the structural and electronic properties of this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (C₃₀H₂₀ClN₃, [M+H]⁺ = 458.142) .
  • X-ray Crystallography : Resolve crystal packing and confirm biphenyl-triazine dihedral angles (e.g., 15–25°) .
  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to predict HOMO/LUMO levels for electronic applications .

Advanced Research Questions

Q. What mechanistic insights explain the nucleophilic substitution reactivity of chloro-substituted triazines in synthesizing derivatives like this compound?

  • Methodological Answer : Chloro-triazines undergo NAS via a two-step mechanism:

Rate-Limiting Step : Attack by the nucleophile (e.g., biphenyl group) at the electron-deficient C2 position of the triazine ring, facilitated by electron-withdrawing substituents .

Leaving Group Departure : Cl⁻ elimination, stabilized by resonance in the triazine ring. Computational studies (e.g., NBO analysis) reveal charge redistribution at the transition state .
Key Validation : Isotopic labeling (e.g., ¹⁸O in solvent) can track kinetic isotope effects, confirming the rate-determining step .

Q. How can researchers resolve contradictions in reported photophysical data for triazine-based materials, and what methodological validations are essential?

  • Methodological Answer : Discrepancies in photoluminescence (PL) quantum yields or emission wavelengths may arise from:
  • Sample Purity : HPLC-grade solvents and rigorous purification (e.g., column chromatography) to remove fluorescent impurities .
  • Measurement Conditions : Standardize excitation wavelengths and solvent polarity (e.g., use degassed THF for consistent results) .
  • Theoretical Consistency : Compare experimental UV-Vis/PL spectra with TD-DFT calculations to validate electronic transitions .

Q. What strategies optimize the integration of this compound into organic electronic devices, considering its electron transport properties?

  • Methodological Answer :
  • Device Fabrication : Use vacuum deposition to create thin films (10–50 nm) for OLED electron transport layers (ETLs). Optimize annealing temperature (150–200°C) to enhance crystallinity .
  • Performance Metrics :
  • Electron Mobility : Measure via space-charge-limited current (SCLC) in ITO/compound/Al devices. Reported mobilities range 10⁻⁴–10⁻³ cm²/V·s .
  • Stability : Test under continuous operation (100 hrs) to assess degradation mechanisms (e.g., oxidation of triazine core) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4'-Chlorobiphenyl-3-yl)-4,6-diphenyl-1,3,5-triazine
Reactant of Route 2
Reactant of Route 2
2-(4'-Chlorobiphenyl-3-yl)-4,6-diphenyl-1,3,5-triazine

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